Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate
Overview
Description
Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate typically involves multiple steps, including the protection and deprotection of functional groups, selective reduction, and sulfation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Selective reduction can yield different stereoisomers or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can modify the sulfate group or other functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions often involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce various stereoisomers or deprotected amines .
Scientific Research Applications
Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate has numerous applications in scientific research:
Chemistry: Used as a reagent in stereoselective synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate exerts its effects involves interactions with specific molecular targets. These interactions can modulate enzyme activity, alter cellular signaling pathways, and influence the expression of genes involved in various biological processes. The compound’s unique stereochemistry allows it to bind selectively to certain proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Rutin: Another flavonoid known for its vascular protective effects.
Troxerutin: A derivative of rutin with enhanced anti-inflammatory activity.
Uniqueness
Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Unlike the flavonoids mentioned, this compound’s sulfate group and acetamido functionality provide additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
sodium;[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO9S.Na/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17;/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H,15,16,17);/q;+1/p-1/t5-,6+,7+,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIIVRKKAXFSRM-SZPCUAKFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COS(=O)(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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